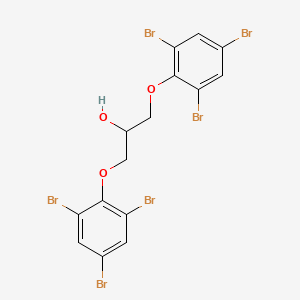
1,3-Bis(2,4,6-tribromophenoxy)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(2,4,6-tribromophenoxy)propan-2-ol is a brominated flame retardant. It is known for its high thermal stability and effectiveness in reducing flammability in various materials. The compound has the molecular formula C15H12Br6O3 and is often used in plastics, textiles, and other materials to enhance fire resistance .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2,4,6-tribromophenoxy)propan-2-ol typically involves the reaction of 2,4,6-tribromophenol with epichlorohydrin. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and stirring the mixture for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous stirring and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation .
化学反应分析
Types of Reactions
1,3-Bis(2,4,6-tribromophenoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the brominated compound into less brominated derivatives.
Substitution: Nucleophilic substitution reactions can replace bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of less brominated phenoxy compounds.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
1,3-Bis(2,4,6-tribromophenoxy)propan-2-ol has several scientific research applications:
Chemistry: Used as a flame retardant in polymer chemistry to enhance the fire resistance of materials.
Biology: Studied for its potential effects on biological systems and its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
作用机制
The mechanism of action of 1,3-Bis(2,4,6-tribromophenoxy)propan-2-ol involves the release of bromine radicals upon heating. These radicals interfere with the combustion process by reacting with free radicals generated during the burning of materials. This action effectively slows down or stops the combustion process, thereby enhancing the flame-retardant properties of the material .
相似化合物的比较
Similar Compounds
1,2-Bis(2,4,6-tribromophenoxy)ethane: Another brominated flame retardant with similar properties but different molecular structure.
2,2-Bis(bromomethyl)propane-1,3-diol: A brominated compound used in similar applications but with different reactivity and stability.
Uniqueness
1,3-Bis(2,4,6-tribromophenoxy)propan-2-ol is unique due to its high thermal stability and effectiveness as a flame retardant. Its specific molecular structure allows for efficient interaction with free radicals during combustion, making it a preferred choice in various industrial applications .
属性
CAS 编号 |
91037-61-5 |
|---|---|
分子式 |
C15H10Br6O3 |
分子量 |
717.7 g/mol |
IUPAC 名称 |
1,3-bis(2,4,6-tribromophenoxy)propan-2-ol |
InChI |
InChI=1S/C15H10Br6O3/c16-7-1-10(18)14(11(19)2-7)23-5-9(22)6-24-15-12(20)3-8(17)4-13(15)21/h1-4,9,22H,5-6H2 |
InChI 键 |
NFBCXIHAPSKYNY-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1Br)OCC(COC2=C(C=C(C=C2Br)Br)Br)O)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(Pent-2-EN-1-YL)-1,4-dioxaspiro[4.4]non-7-ene](/img/structure/B14366495.png)

![1-Phenyl-1-sulfanylideneoctahydro-4H-1lambda~5~-cyclopenta[b]phosphinin-4-one](/img/structure/B14366506.png)
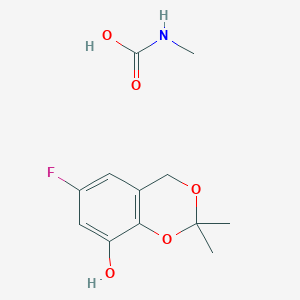
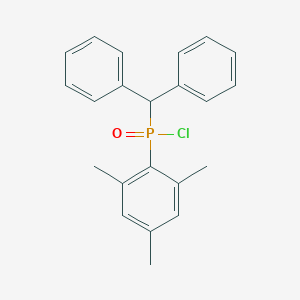
![1,2-Dimethoxy-4-[2-(2-methoxyphenoxy)ethyl]benzene](/img/structure/B14366520.png)
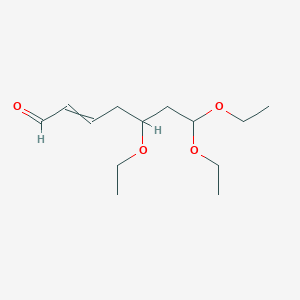
![3-[Hydroxy(phenyl)methylidene]-1-methylpyrrolo[2,1-a]isoquinolin-2(3H)-one](/img/structure/B14366536.png)
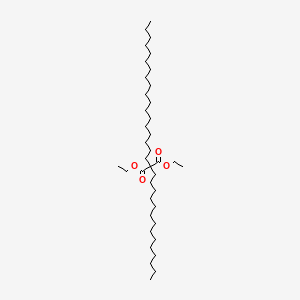
![1,3-Benzenediol, 5-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14366546.png)
![4-Chloro-2,6-bis[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14366554.png)
![1,2,3-Trimethyl-1H-benzo[g]indole](/img/structure/B14366560.png)
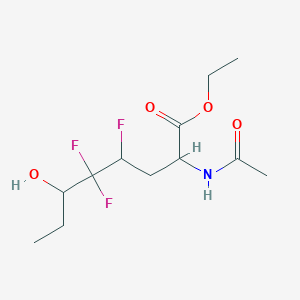
![2,6-Bis[2-(4-nitrophenyl)ethenyl]naphthalene](/img/structure/B14366567.png)
